4,5-Difluoro-2-hydroxyphenylboronic acid
Overview
Description
“4,5-Difluoro-2-hydroxyphenylboronic acid” is a chemical compound with the CAS Number: 1432610-22-4 . It has a molecular weight of 173.91 and its molecular formula is C6H5BF2O3 . It is usually stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C6H5BF2O3/c8-4-1-3 (7 (11)12)6 (10)2-5 (4)9/h1-2,10-12H . The average mass is 173.910 Da and the monoisotopic mass is 174.029984 Da .
Chemical Reactions Analysis
Boronic esters like “this compound” are highly valuable building blocks in organic synthesis . They are used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Physical and Chemical Properties Analysis
Scientific Research Applications
Liquid Crystal Research
Gray, Hird, Lacey, and Toyne (1989) explored the synthesis of various 4,4″-dialkyl- and 4,4″-alkoxyalkyl-1,1′:4′,1″-terphenyls with 2,3- or 2′,3′-difluoro substituents using 4,5-Difluoro-2-hydroxyphenylboronic acid. They found these compounds exhibit low-melting liquid crystal properties with wide-ranging stable crystal (Sc) phases. These compounds are particularly effective as hosts in ferroelectric systems and for electro-optical devices due to their nematic character. This research provides insights into the potential application of this compound derivatives in the field of liquid crystal technology (Gray et al., 1989).
Catalysis in Amide Synthesis
In 2018, Wang, Lu, and Ishihara discovered that 2,4-bis(trifluoromethyl)phenylboronic acid, a derivative of this compound, is highly effective as a catalyst for dehydrative amidation between carboxylic acids and amines. Their study suggests that the ortho-substituent of boronic acid is crucial in accelerating the amidation process. This catalytic activity is particularly useful in synthesizing α-dipeptides (Wang, Lu, & Ishihara, 2018).
Fluorescent pH Probes
Baruah et al. (2005) synthesized new BODIPY dyes with phenolic or naphtholic subunits, including derivatives of this compound. These compounds displayed enhanced fluorescence in acidic solutions and can serve as efficient fluorescent pH probes. Their absorption and fluorescence properties varied significantly with solvent, demonstrating their potential in diverse applications, including biological and chemical sensing (Baruah et al., 2005).
Vibrational Spectroscopic Studies
Sert, Ucun, and Böyükata (2013) conducted vibrational spectroscopic studies on 3-hydroxyphenylboronic acid, a compound closely related to this compound. They analyzed its molecular structure and vibrational frequencies, contributing to a deeper understanding of the physical and chemical properties of boronic acid derivatives. This research provides foundational knowledge that can be applied to further studies of this compound (Sert, Ucun, & Böyükata, 2013).
Synthesis of Boronic-Acid-Functionalized Magnetic Attapulgite
Cheng et al. (2015) synthesized 2,4-Difluoro-3-formyl-phenylboronic acid-modified magnetic attapulgite, an innovative material for capturing and enriching cis-diol-containing biomolecules. This material demonstrated high saturation magnetization and exceptional selectivity, showing promise for applications in biochemical sample preparation and analysis (Cheng et al., 2015).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
The primary target of the 4,5-Difluoro-2-hydroxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (in this case, this compound) transfers its organic group to a transition metal, which in this case is palladium .
Biochemical Pathways
The this compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound has a molecular weight of 17391 , which may influence its absorption, distribution, metabolism, and excretion. The impact on bioavailability would need further experimental data for a comprehensive understanding.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere. The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . These conditions help maintain the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4,5-Difluoro-2-hydroxyphenylboronic acid are largely attributed to its boronic acid and phenol functionalities. It has been reported to participate in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of the boronic acid group from boron to palladium
Cellular Effects
Given its involvement in Suzuki–Miyaura cross-coupling reactions , it may influence cellular processes related to carbon–carbon bond formation
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid group of this compound undergoes transmetalation, transferring from boron to palladium . This process is key to the formation of new carbon–carbon bonds
Metabolic Pathways
Given its role in Suzuki–Miyaura cross-coupling reactions , it may be involved in metabolic pathways related to carbon–carbon bond formation
Properties
IUPAC Name |
(4,5-difluoro-2-hydroxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKIRVLQGNKPFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1O)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256764 | |
Record name | B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301256764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432610-22-4 | |
Record name | B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432610-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301256764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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